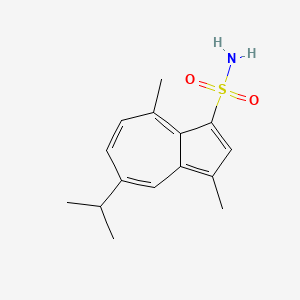
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide is a chemical compound with the molecular formula C15H19NO2S It belongs to the class of azulene derivatives, which are known for their distinctive blue color and aromatic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide typically involves the sulfonation of 3,8-Dimethyl-5-(propan-2-yl)azulene. The process can be summarized as follows:
Starting Material: 3,8-Dimethyl-5-(propan-2-yl)azulene.
Sulfonation: The azulene derivative is treated with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, under controlled conditions to introduce the sulfonamide group at the 1-position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfonic acids, oxidized azulene derivatives.
Reduction: Reduced azulene derivatives, amines.
Substitution: Substituted azulene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other azulene derivatives and studying their chemical properties.
Biology: Investigated for its potential anti-inflammatory and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and infections.
Industry: Utilized in the formulation of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in inflammatory or microbial processes.
Interacting with Receptors: Affecting receptor-mediated signaling pathways that regulate inflammation and immune responses.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, immune response, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guaiazulene: A structurally similar azulene derivative known for its blue color and anti-inflammatory properties.
Azulene: The parent compound of azulene derivatives, characterized by its aromaticity and blue color.
3,8-Dimethyl-5-(propan-2-yl)azulene-1-carbaldehyde: Another derivative with similar structural features but different functional groups.
Uniqueness
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential therapeutic applications compared to other azulene derivatives.
Eigenschaften
Molekularformel |
C15H19NO2S |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
3,8-dimethyl-5-propan-2-ylazulene-1-sulfonamide |
InChI |
InChI=1S/C15H19NO2S/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18/h5-9H,1-4H3,(H2,16,17,18) |
InChI-Schlüssel |
JBKXNXHWYBXRPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


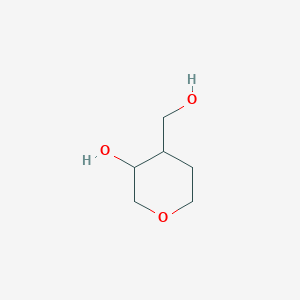
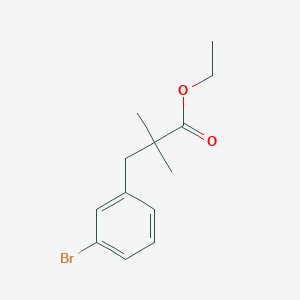
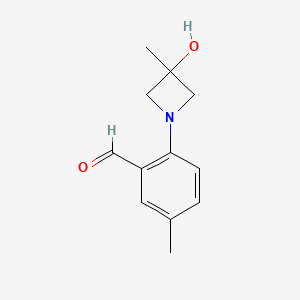
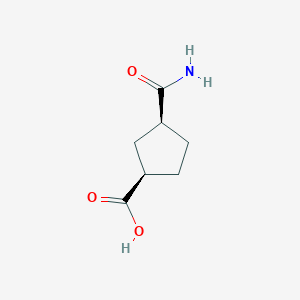
![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)
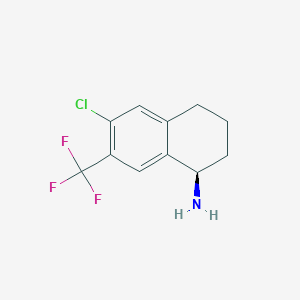
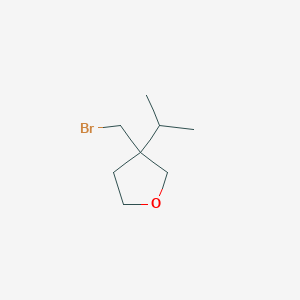

![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
![2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)
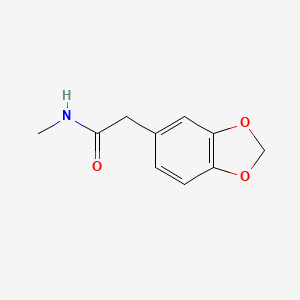
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B13151702.png)
